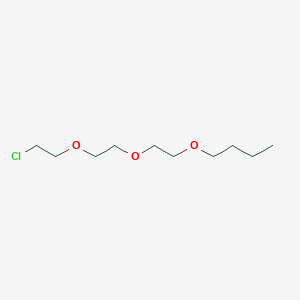
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is an organic compound with the molecular formula C10H21ClO3. It is a member of the ether family, characterized by the presence of an ether functional group (R-O-R’). This compound is notable for its unique structure, which includes a butane backbone with three ethoxy groups and a terminal chloroethoxy group. Its applications span various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane typically involves the reaction of butane with 2-(2-(2-chloroethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the etherification process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment. The process includes the purification of the final product through distillation or crystallization to achieve the required purity levels for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)butane.
Oxidation: Formation of carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Formation of corresponding alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane involves its interaction with various molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The ether linkages provide stability and flexibility, allowing the compound to interact with different biological and chemical systems. The pathways involved include the formation of intermediates that can further react to produce desired products.
Comparación Con Compuestos Similares
2-(2-(2-Chloroethoxy)ethoxy)ethanol: A related compound with similar ether linkages but a different terminal group.
1,2-Bis(2-chloroethoxy)ethane: Another compound with multiple chloroethoxy groups, used in different applications.
Triethylene glycol monochlorohydrin: Shares structural similarities but differs in the number of ethoxy groups.
Uniqueness: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is unique due to its specific arrangement of ethoxy and chloroethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
52184-05-1 |
|---|---|
Fórmula molecular |
C10H21ClO3 |
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane |
InChI |
InChI=1S/C10H21ClO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3 |
Clave InChI |
BOLXYTYUHHXGOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



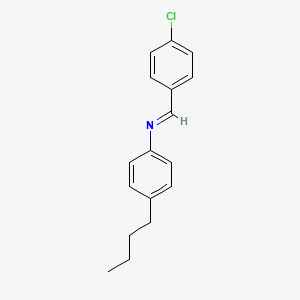
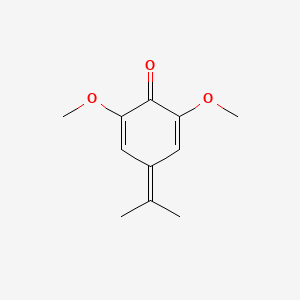
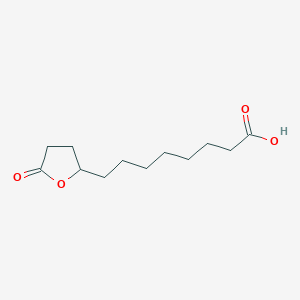
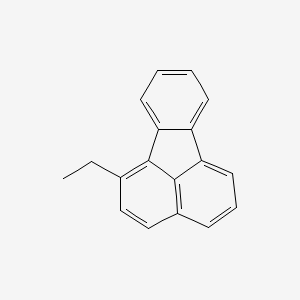
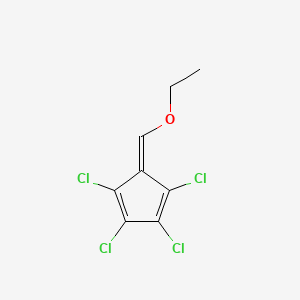
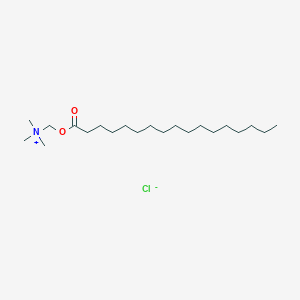
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)

![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)



